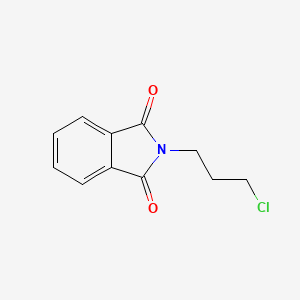

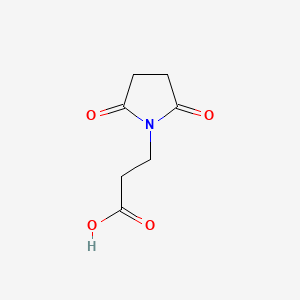

N-(1-cyclohexylethyl)cyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-cyclohexylethyl)cyclopropanamine" is not directly mentioned in the provided papers. However, the papers discuss various cyclohexylamine derivatives and cyclopropylamine, which are structurally related to the compound . Cyclohexylamine derivatives are known for their potential in creating pharmacologically active molecules and are often used in the synthesis of various organic compounds . Cyclopropylamine, on the other hand, is characterized by its ring strain and higher acidity compared to its open-chain analogs .

Synthesis Analysis

The synthesis of cyclohexylamine derivatives can involve catalytic reductive methylation, as reported for the preparation of N-methyl and N,N-dimethyl derivatives of cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines . Additionally, cyclopropylamine derivatives have been synthesized using microwave irradiation, which offers advantages such as excellent yields and short reaction times . This method could potentially be adapted for the synthesis of "N-(1-cyclohexylethyl)cyclopropanamine".

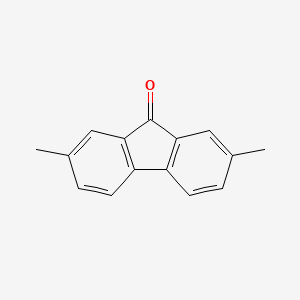

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives can vary, with some adopting a chair conformation for the cyclohexane ring . The crystal packing of these molecules can be influenced by various intermolecular interactions, such as C–H⋯N and C–H⋯π contacts . For cyclopropylamine derivatives, the pyridine ring can adopt a boat conformation, indicating the flexibility of the molecular structure .

Chemical Reactions Analysis

Cyclohexylamine derivatives can participate in Mannich reactions, which are useful for generating products with high levels of enantio- and diastereocontrol . These products can be further converted into several useful derivatives, demonstrating the versatility of cyclohexylamine derivatives in chemical reactions. The reactivity of cyclopropylamine is also notable due to its ring strain, which can influence its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylamine derivatives can be studied through various analytical and spectroscopic methods. For example, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined using single-crystal X-ray diffraction . The electrochemical properties of metal complexes of cyclohexylamine derivatives can show reversible, irreversible, and quasi-reversible redox waves, which are dependent on the oxidation and reduction of the metal ions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Safety And Hazards

Propriétés

IUPAC Name |

N-(1-cyclohexylethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZBLHBMSYUBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997219 |

Source

|

| Record name | N-(1-Cyclohexylethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclohexylethyl)cyclopropanamine | |

CAS RN |

7584-67-0 |

Source

|

| Record name | Cyclohexanemethylamine, N-cyclopropyl-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Cyclohexylethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)